4-Amino-2-chloro-benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-chlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol . This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-Amino-2-chlorobenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF2) . Another method utilizes phase transfer catalysts, such as KF and 18-crown-6-ether in acetonitrile, to facilitate the reaction . These methods offer mild reaction conditions and are relatively easy to operate, making them suitable for both laboratory and industrial production.
Analyse Chemischer Reaktionen
4-Amino-2-chlorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it is likely that the amino and chloro groups can undergo such transformations under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium fluoride, acetonitrile, and phase transfer catalysts . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-chlorobenzene-1-sulfonyl fluoride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Amino-2-chlorobenzene-1-sulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive towards nucleophilic amino acid residues, such as serine and cysteine, in proteins . This reactivity allows the compound to inhibit enzyme activity by covalently modifying the active site residues, thereby blocking the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
4-Amino-2-chlorobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Utilized in positron emission tomography as a radiolabeling synthon.
The uniqueness of 4-Amino-2-chlorobenzene-1-sulfonyl fluoride lies in its specific reactivity and the presence of both amino and chloro substituents, which provide additional sites for chemical modification and functionalization.
Eigenschaften
CAS-Nummer |
33719-28-7 |
---|---|
Molekularformel |
C6H5ClFNO2S |
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
4-amino-2-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H,9H2 |
InChI-Schlüssel |
LCJHOCQPXFYMHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.